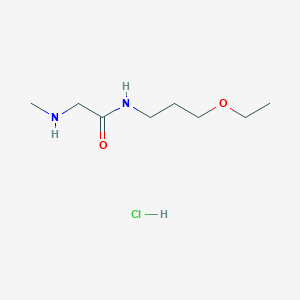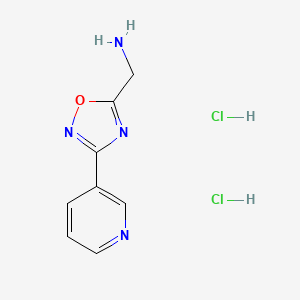![molecular formula C11H14ClNO2 B1424935 2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide CAS No. 1183189-82-3](/img/structure/B1424935.png)
2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[(3-ethoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used in research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide consists of a central carbon atom bonded to a chlorine atom and an amide group (CONH2). The amide nitrogen is further bonded to a benzene ring, which is substituted with an ethoxy group (OCH2CH3) .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of additional functional groups that can enhance the interaction with biological targets. For example, it could be modified to create ligands for receptors or enzymes involved in disease pathways .
Agriculture
“2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide” may find applications in the development of new agrochemicals. Its chloro and acetamide groups are common functionalities in herbicides and insecticides. Research could explore its efficacy in controlling pests or promoting plant growth under controlled conditions .
Industrial Applications
In industrial settings, this compound could be investigated for its potential use in the synthesis of polymers or as a chemical intermediate in the production of dyes, resins, or other materials. Its reactivity with various agents could lead to the development of novel materials with unique properties .
Environmental Science
Environmental science research might explore the use of “2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide” in the remediation of pollutants. Its chemical structure could be tailored to bind with specific contaminants, aiding in their extraction from soil or water sources .
Biotechnology
In biotechnology, this compound could be used in enzyme inhibition studies due to its acetamide group, which is structurally similar to the amide bond found in peptides. It could serve as a starting point for designing inhibitors against enzymes that are therapeutic targets .
Material Science
The compound’s potential applications in material science include the development of new organic electronic materials. Its molecular structure could be part of organic semiconductors or conductive polymers, contributing to the advancement of flexible electronics and optoelectronic devices .
properties
IUPAC Name |
2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-4-9(6-10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFHAJJOWTUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)










![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)

